molecular formula C9H7Cl2NO5 B3025221 2,4-Dichloro-5-nitrophenyl ethyl carbonate CAS No. 62969-41-9

2,4-Dichloro-5-nitrophenyl ethyl carbonate

Cat. No. B3025221
CAS RN: 62969-41-9
M. Wt: 280.06 g/mol
InChI Key: KFGXYXDOKYRARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dichloro-5-nitrophenyl ethyl carbonate” is a chemical compound with the molecular formula C9H7Cl2NO5 . It has a molecular weight of 280.06 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-5-nitrophenyl ethyl carbonate” is represented by the InChI code 1S/C9H7Cl2NO5/c1-2-16-9(13)17-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3 .

Scientific Research Applications

Chemical Synthesis

“2,4-Dichloro-5-nitrophenyl ethyl carbonate” is used in chemical synthesis . It is a solid substance and is typically handled with caution due to its hazardous properties .

Intermediate in Herbicide Production

This compound is a key intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . Sulfentrazone is a herbicide developed by FMC in the United States in 1996 and is effective against annual broad-leaved weeds, grasses, and sedges .

Nitration Process

In a continuous flow microreactor system, a continuous nitration process of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, which is a derivative of “2,4-Dichloro-5-nitrophenyl ethyl carbonate”, was developed . This process is more efficient and yields higher results compared to traditional batch reactors .

Kinetics Study

A characterization kinetics study was conducted on the nitration reaction of a derivative of “2,4-Dichloro-5-nitrophenyl ethyl carbonate” in a continuous flow microreactor system . The activation energy of the reaction was found to be 40.204 kJ/mol .

Mass Transfer Efficiency

The use of a continuous flow microreactor system for the nitration process of a derivative of “2,4-Dichloro-5-nitrophenyl ethyl carbonate” greatly increased the liquid-liquid two-phase mass transfer efficiency . This system also allows for accurate control of the reaction temperature and residence time in the reactor .

Waste Reduction

The nitration process of a derivative of “2,4-Dichloro-5-nitrophenyl ethyl carbonate” in a continuous flow microreactor system reduces the amount of waste acid produced compared to traditional batch reactors . This makes the process more environmentally friendly.

Safety and Hazards

The safety information available indicates that “2,4-Dichloro-5-nitrophenyl ethyl carbonate” is associated with certain hazards. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(2,4-dichloro-5-nitrophenyl) ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO5/c1-2-16-9(13)17-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGXYXDOKYRARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363101
Record name 2,4-dichloro-5-nitrophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-nitrophenyl ethyl carbonate

CAS RN

62969-41-9
Record name 2,4-dichloro-5-nitrophenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-nitrophenyl ethyl carbonate
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-nitrophenyl ethyl carbonate
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-5-nitrophenyl ethyl carbonate
Reactant of Route 4
2,4-Dichloro-5-nitrophenyl ethyl carbonate
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-5-nitrophenyl ethyl carbonate
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-5-nitrophenyl ethyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.